

Application of AMP-PNP in Single-Molecule Kinesin Motility Assays

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Compound of Interest

Compound Name: AMP-PNP

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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinesin-1 is a motor protein crucial for intracellular transport, moving processively along microtubules by hydrolyzing ATP. Understanding the intricate details of its mechanochemical cycle is fundamental for both basic research and the development of therapeutic agents targeting kinesin-related pathologies. Single-molecule assays, particularly those employing Total Internal Reflection Fluorescence (TIRF) microscopy, have become a cornerstone for elucidating the stepping mechanism of individual kinesin motors.^{[1][2][3][4]}

Adenylyl-imidodiphosphate (**AMP-PNP**), a non-hydrolyzable analog of ATP, serves as an invaluable tool in these studies. **AMP-PNP** binds to the nucleotide-binding pocket of kinesin and mimics the ATP-bound state, but it is not hydrolyzed. This property effectively locks the kinesin head in a state of strong affinity for the microtubule, preventing its detachment.^{[5][6][7]} This characteristic allows researchers to precisely control and investigate specific steps of the kinesin cycle, such as the transition from a weakly bound to a strongly bound state and the coordination between the two motor domains.

This document provides detailed protocols for the application of **AMP-PNP** in single-molecule kinesin motility assays and presents quantitative data on its effects.

Data Presentation

The binding of **AMP-PNP** to kinesin significantly alters its motile properties. In the presence of both ATP and **AMP-PNP**, kinesin molecules exhibit a characteristic behavior of processive runs interrupted by prolonged pauses.^[5] The duration and frequency of these pauses are dependent on the concentration of **AMP-PNP**.

Parameter	Condition	Value	Reference
Mean Run Length	0.5 mM ATP + 0.2 mM AMP-PNP	558 ± 39 nm	^[5]
0.5 mM ATP + 3.0 mM AMP-PNP	62 ± 7 nm	^[5]	
Kinesin-Microtubule Binding	In the presence of AMP-PNP	Stabilizes a tightly bound complex	^[5]
Unbinding Force	Two-headed kinesin in AMP-PNP	Bimodal distribution (single- and double-headed binding)	^[6]
Motor Velocity	1 mM ATPγS (slowly hydrolyzable analog)	13.6 ± 1.0 nm/s	^[8]
Kinesin-1 Gliding Velocity Inhibition	AMP-PNP	Half-maximal velocity at 400 μM	^[7]
mantADP off-rate from front head in AMP-PNP locked state	Drosophila kinesin-1	357 s ⁻¹	^[9]

Experimental Protocols

Single-Molecule TIRF Motility Assay with AMP-PNP

This protocol outlines the steps for observing the effect of **AMP-PNP** on the motility of single kinesin molecules using TIRF microscopy.

1. Preparation of Reagents and Materials:

- Buffers:
 - BRB80 buffer: 80 mM PIPES/KOH (pH 6.8), 1 mM EGTA, 1 mM MgCl₂.[\[7\]](#)[\[10\]](#)
 - P12 buffer: 12 mM PIPES/KOH, 1 mM EGTA, 2 mM MgCl₂ (pH 6.8).[\[11\]](#)
- Microtubules: Polymerized from fluorescently labeled and unlabeled tubulin, stabilized with taxol.
- Kinesin Motor Construct: Purified and fluorescently labeled (e.g., with GFP or a quantum dot).
- Nucleotides: ATP and **AMP-PNP** stock solutions.
- Oxygen Scavenger System: To reduce photobleaching.
- Flow Chamber: Constructed from a microscope slide and a coverslip.

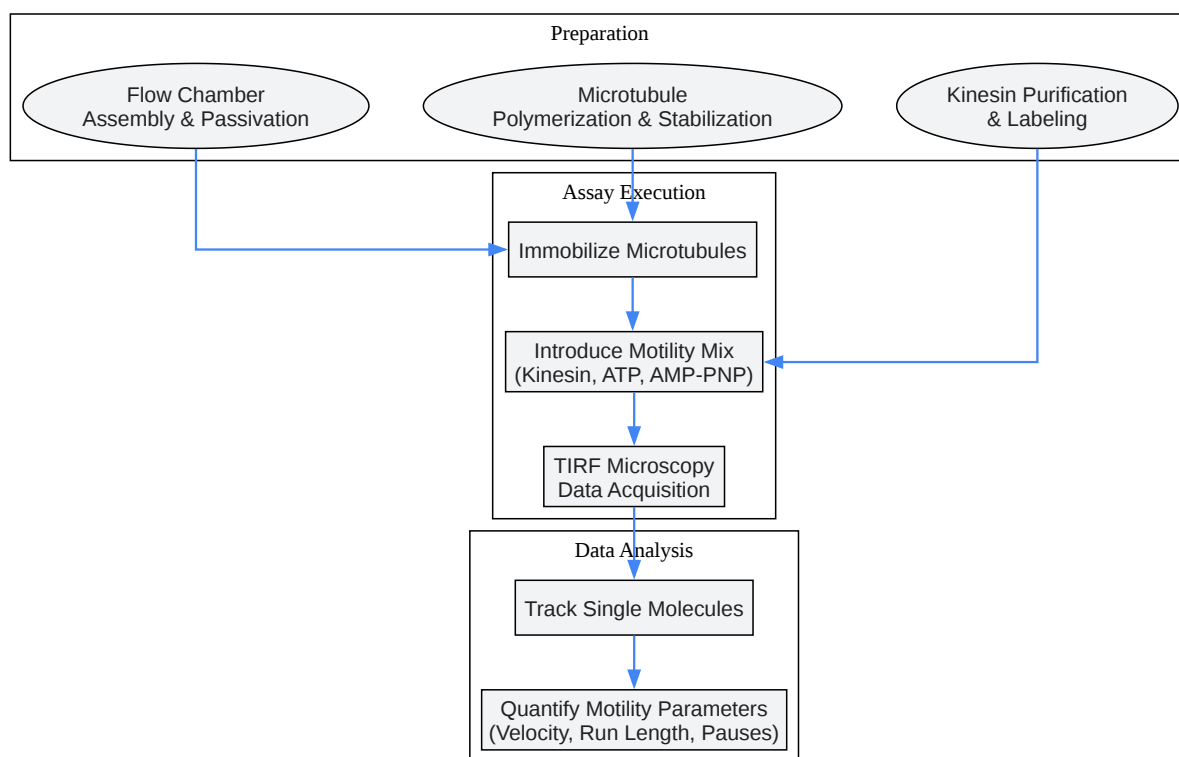
2. Experimental Procedure:

- Flow Chamber Preparation:
 - Assemble a flow chamber using a slide and coverslip with double-sided tape.
 - Passivate the surface to prevent non-specific binding by flowing in a blocking agent like casein or BSA.[\[7\]](#)[\[11\]](#)
- Microtubule Immobilization:
 - Introduce taxol-stabilized, fluorescently labeled microtubules into the flow chamber and allow them to adhere to the surface.
 - Wash with buffer to remove unbound microtubules.
- Introduction of Kinesin and Nucleotides:
 - Prepare a motility mix containing the fluorescently labeled kinesin motor, ATP, **AMP-PNP** at the desired concentrations, and an oxygen scavenger system in the appropriate buffer.

- For experiments observing **AMP-PNP** induced pausing, a mixture of ATP and **AMP-PNP** is used.[\[5\]](#)
- To study the tightly bound state, **AMP-PNP** can be used in the absence of ATP.[\[12\]](#)
- Introduce the motility mix into the flow chamber.
- Data Acquisition:
 - Mount the flow chamber on a TIRF microscope.
 - Excite the fluorophores on the kinesin and microtubules using the appropriate laser lines.
 - Record time-lapse image sequences of single kinesin molecules moving along the microtubules.
- Data Analysis:
 - Track the position of individual kinesin molecules over time to determine their velocity, run length, and pause durations.
 - Analyze the distribution of run lengths and pause times to quantify the effect of **AMP-PNP**.

Visualizations

Experimental Workflow



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Caption: Workflow for a single-molecule kinesin motility assay with **AMP-PNP**.

Mechanism of **AMP-PNP** Action on Kinesin

Caption: **AMP-PNP** locks kinesin in a strong microtubule-bound state.

Conclusion

The use of **AMP-PNP** in single-molecule kinesin motility assays is a powerful approach to dissect the motor's mechanochemical cycle. By inducing a stable, strongly-bound state, **AMP-PNP** allows for detailed investigation of the kinetic and mechanical properties of kinesin that are otherwise transient. This methodology is essential for fundamental research into the mechanisms of molecular motors and for the screening and characterization of drugs that modulate kinesin activity.

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